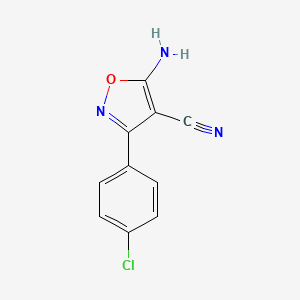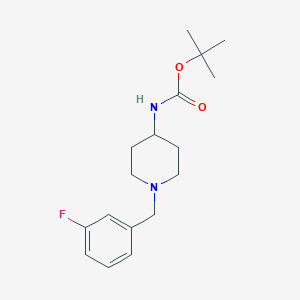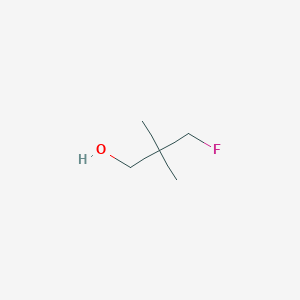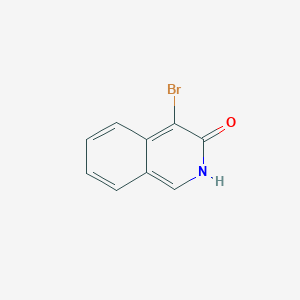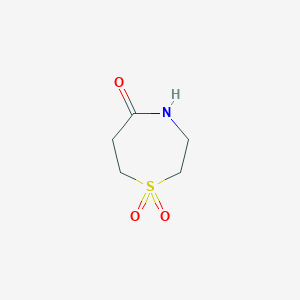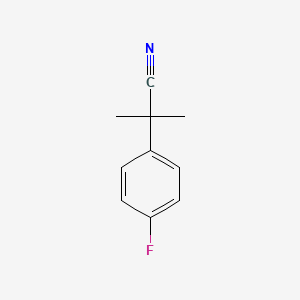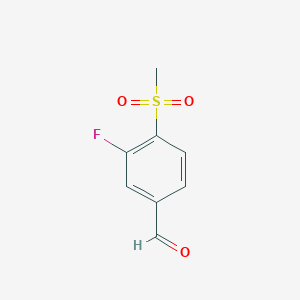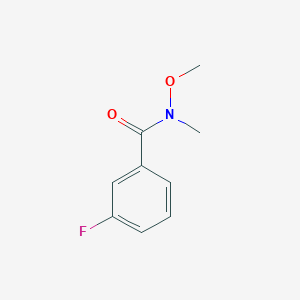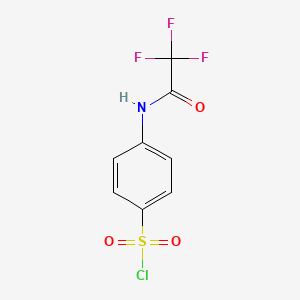
2-溴-1-乙氧基-4-(三氟甲氧基)苯
描述
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique properties.
科学研究应用
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
作用机制
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their unique electronic properties and their ability to form stable carbon-halogen bonds .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the molecule .
Biochemical Pathways
Brominated and trifluoromethoxylated compounds are often involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of the ethoxy group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry for their potential biological activities .
生化分析
Biochemical Properties
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
At the molecular level, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. In in vivo studies, the long-term effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of these enzymes. Understanding the metabolic pathways involving 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of 1-ethoxy-4-(trifluoromethoxy)benzene. One common method is the reaction of 1-ethoxy-4-(trifluoromethoxy)benzene with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene may involve large-scale bromination processes using automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Lithium Diisopropylamide (LIDA): Used in reactions to generate phenyllithium intermediates.
Major Products Formed
Substituted Benzene Derivatives: Products formed from substitution reactions, such as phenylboronic acids.
Phenyllithium Compounds: Formed during reactions with lithium diisopropylamide.
相似化合物的比较
Similar Compounds
Uniqueness
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both an ethoxy group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and applications in various fields .
属性
IUPAC Name |
2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUATZBRJLHRCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596207 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-50-9 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
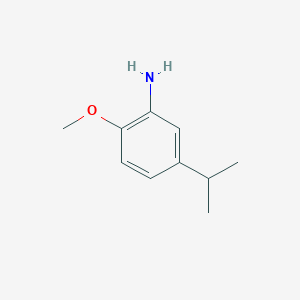
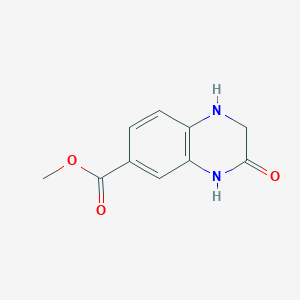
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

